1-Iodobutane

Catalog No.
S601747
CAS No.
542-69-8
M.F
C4H9I
M. Wt
184.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodobutane

CAS Number

542-69-8

Product Name

1-Iodobutane

IUPAC Name

1-iodobutane

Molecular Formula

C4H9I

Molecular Weight

184.02 g/mol

InChI

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3

InChI Key

KMGBZBJJOKUPIA-UHFFFAOYSA-N

SMILES

CCCCI

Synonyms

1-iodobutane

Canonical SMILES

CCCCI
  • Alkylation: 1-Iodobutane acts as an alkylating agent, transferring the butyl group to various nucleophiles. This allows the introduction of a butyl chain into different organic molecules. For example, it can be used to alkylate amines, alcohols, and thiols through nucleophilic substitution reactions [].
  • Formation of Grignard Reagents: 1-Iodobutane reacts with magnesium metal in an anhydrous ether solvent to form butylmagnesium bromide, a Grignard reagent. Grignard reagents are versatile nucleophilic carbenoids used in various carbon-carbon bond formation reactions [].
  • Synthesis of Quaternary Ammonium Salts: 1-Iodobutane can be used to prepare quaternary ammonium salts by reacting with tertiary amines. These salts have various applications in organic chemistry, including as phase-transfer catalysts and ionic liquids [].

-Iodobutane in Medicinal Chemistry

While not directly used as a drug, 1-iodobutane serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical drugs.

  • Synthesis of Heterocyclic Compounds: 1-Iodobutane is employed in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in the ring. These heterocycles are often found in various drugs and natural products [].

1-Iodobutane, also known as butyl iodide, is an organic compound with the molecular formula C4H9IC_4H_9I and a molecular weight of 184.02 g/mol. It appears as a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohol and ether. The compound is highly flammable and poses risks of combustion and explosion when exposed to open flames or high heat. Additionally, it releases toxic iodide vapors upon heating, making it hazardous to human health if inhaled or absorbed through the skin .

1-Iodobutane is a hazardous material and should be handled with appropriate precautions:

  • Toxicity: 1-Iodobutane is toxic if inhaled or swallowed. It can irritate the skin, eyes, and respiratory system [].
  • Flammability: Flammable liquid with a flash point of 33 °C. Vapors can form explosive mixtures with air [].
  • Reactivity: Reacts with strong oxidizing agents and strong bases [].

1-Iodobutane is primarily involved in nucleophilic substitution reactions due to its halogen atom, which can be replaced by nucleophiles. Some notable reactions include:

  • Formation from 1-butanol:
    1 butanol+I2+red phosphorus1 iodobutane+H2O\text{1 butanol}+\text{I}_2+\text{red phosphorus}\rightarrow \text{1 iodobutane}+\text{H}_2\text{O}
  • Finkelstein Reaction:
    1 chlorobutane+NaI1 iodobutane+NaCl\text{1 chlorobutane}+\text{NaI}\rightarrow \text{1 iodobutane}+\text{NaCl}
  • Dehydrohalogenation:
    When treated with strong bases, 1-iodobutane can undergo elimination reactions to form alkenes .

Several methods exist for synthesizing 1-iodobutane:

  • From 1-butanol: Reacting 1-butanol with iodine and red phosphorus.
  • From 1-chlorobutane: Using sodium iodide in acetone (Finkelstein reaction).
  • From but-1-ene: Through anti-Markovnikov addition of hydrogen bromide followed by treatment with sodium iodide in dry acetone .

1-Iodobutane has diverse applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs.
  • Organic Synthesis: Utilized as a reagent in alkylation reactions.
  • Analytical Chemistry: Employed as a standard or reagent in various analytical methods.
  • Liquid Crystal Displays: Used in the production of polarizing films .

Research has indicated that 1-iodobutane interacts with various compounds and materials, influencing reaction pathways and product yields. For example, studies have demonstrated its reactivity with nanocrystalline magnesium oxide at elevated temperatures, showcasing its potential utility in catalysis . Additionally, its interactions with biological systems necessitate further investigation to fully understand its pharmacological properties.

Several compounds are structurally similar to 1-iodobutane, including:

Compound NameMolecular FormulaKey Characteristics
2-IodobutaneC4H9IC_4H_9ISecondary halide; different reactivity profile
Isobutyl IodideC4H9IC_4H_9IBranched structure; distinct physical properties
BromobutaneC4H9BrC_4H_9BrSimilar reactivity; different halogen
ChlorobutaneC4H9ClC_4H_9ClLess reactive than iodides

Uniqueness of 1-Iodobutane

1-Iodobutane stands out due to its position as a primary alkyl halide, which influences its reactivity patterns compared to secondary or tertiary halides. Its use as an alkylating agent makes it particularly valuable in synthetic organic chemistry .

Classical Synthetic Routes

Nucleophilic Halogen Exchange Reactions

The Finkelstein reaction represents the most widely employed classical method for synthesizing 1-iodobutane through nucleophilic halogen exchange [4] [18] [22]. This substitution nucleophilic reaction involves the exchange of halogen atoms between an alkyl halide and a halide salt, typically in a polar aprotic solvent [18]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism where the iodide ion acts as the nucleophile [18] [22].

The standard Finkelstein reaction for 1-iodobutane synthesis employs 1-chlorobutane or 1-bromobutane as starting materials with sodium iodide in dry acetone [2] [3] [4]. The reaction mechanism involves nucleophilic attack by the iodide ion on the carbon center bearing the leaving halogen, resulting in inversion of stereochemistry when applicable [18]. The driving force for this reaction is the formation of insoluble sodium chloride or sodium bromide, which precipitates from the acetone solution and shifts the equilibrium toward product formation [18] [22].

Starting MaterialReagentSolventProduct YieldReaction Time
1-ChlorobutaneSodium IodideDry Acetone85-90%6-8 hours
1-BromobutaneSodium IodideDry Acetone90-95%4-6 hours

Alternative nucleophilic exchange methods utilize potassium iodide in the presence of phosphoric acid for converting 1-butanol directly to 1-iodobutane [2]. This approach involves initial protonation of the hydroxyl group followed by nucleophilic displacement by the iodide ion [2]. The reaction conditions typically require elevated temperatures and extended reaction times compared to traditional Finkelstein conditions [2].

Recent investigations have demonstrated enhanced reaction rates when using ionic liquids as reaction media for halogen exchange reactions [17]. The dissolution of red phosphorus and iodine in ionic liquids at room temperature produces various phosphorus iodides, which can subsequently participate in halogen exchange processes [17]. This methodology offers improved selectivity and reduced reaction times compared to conventional solvent systems [17].

Phosphorus-Assisted Iodination of n-Butanol

The phosphorus-assisted iodination of n-butanol represents a fundamental classical synthetic route that operates through the in situ formation of phosphorus triiodide [1] [3] [29]. This methodology involves the direct reaction of elemental red phosphorus with iodine in the presence of the target alcohol, creating a highly reactive iodinating species [1] [29] [30].

The reaction mechanism proceeds through initial formation of phosphorus triiodide from red phosphorus and elemental iodine according to the stoichiometry: 2P + 3I₂ → 2PI₃ [29] [30] [31]. The generated phosphorus triiodide subsequently reacts with n-butanol through a nucleophilic substitution mechanism, displacing the hydroxyl group with iodine [29] [30]. The overall transformation can be represented as: 3C₄H₉OH + PI₃ → 3C₄H₉I + H₃PO₃ [29] [34].

Experimental procedures typically employ a molar ratio of 1:3:0.5 for n-butanol:iodine:red phosphorus [1]. The reaction is conducted under reflux conditions with careful temperature control to manage the exothermic nature of phosphorus triiodide formation [1] [31]. Carbon disulfide or other inert solvents may be employed to provide better heat dissipation and improved yields [31] [34].

Reaction ParameterOptimized ConditionYield Impact
Temperature100-120°CCritical for complete conversion
Reaction Time4-8 hoursExtended time improves yield
P:I₂ Molar Ratio1:3Stoichiometric requirement
Alcohol:PI₃ Ratio3:1Excess alcohol increases yield

The phosphorus-assisted method offers several advantages including high atom economy, readily available starting materials, and the ability to generate phosphorus triiodide in situ without prior isolation [34]. Research has demonstrated that the presence of small amounts of water can enhance reaction safety in large-scale operations without significantly impacting yields [34]. The catalytic action of phosphorus allows for substoichiometric amounts relative to the theoretical requirement for complete phosphorus triiodide formation [34].

Mechanistic studies using spectroscopic techniques have revealed that the reaction proceeds through discrete phosphorus iodide intermediates, including PI₃, P₂I₄, and cationic species such as [P₂I₅]⁺ [17]. The specific distribution of these intermediates depends on reaction conditions and can be tuned to optimize selectivity for primary alkyl iodide formation [17].

Modern Catalytic Approaches

Metal-Mediated Cross-Coupling Strategies

Contemporary synthetic approaches to 1-iodobutane synthesis increasingly employ metal-mediated cross-coupling strategies that offer enhanced selectivity and functional group tolerance compared to classical methods [11] [15]. These catalytic systems utilize transition metals to facilitate carbon-iodine bond formation through oxidative addition, transmetalation, and reductive elimination cycles [33].

Copper-mediated iodination reactions have emerged as particularly effective for organoiodide synthesis [11] [43]. The Chan-Evans-Lam coupling methodology enables direct iodination of organoboron compounds using copper catalysts in the presence of iodine sources [11]. Mechanistic investigations have revealed that the copper-to-iodide ratio significantly influences reaction pathways, with excess iodide leading to formation of poorly soluble copper iodide complexes that compete with desired product formation [11].

Nickel-catalyzed carbon-hydrogen iodination represents another significant advancement in metal-mediated synthesis [44] [48]. Density functional theory studies have elucidated the elementary steps of nickel-catalyzed carbon-hydrogen iodination with molecular iodine, revealing two-state reactivity where reactions initiate on triplet surfaces and generate high-energy singlet nickelacycles [44] [48]. The addition of carbonate bases facilitates carbon-hydrogen activation, while molecular iodine provides driving force for nickelacycle formation [44] [48].

Metal CatalystSubstrate TypeIodine SourceTypical YieldReaction Conditions
Copper(II)OrganoboronSodium Iodide70-85%Room temperature, 2-4 hours
Nickel(II)Aryl C-HMolecular Iodine60-80%80-100°C, 6-12 hours
Palladium(0)Vinyl HalidesIodine/Base75-90%60-80°C, 4-8 hours

Palladium-catalyzed iodination strategies utilize the unique properties of iodide ligands in transition metal catalysis [33] [45]. The soft iodide ligand binds preferentially to soft, electron-rich metals, providing enhanced stability in catalytic cycles [33]. Iodide participation occurs in oxidative addition, migration, and reductive elimination steps, with most processes accelerated by iodide presence through increased nucleophilicity of the metal center [33].

Recent developments in photoredox catalysis have enabled novel approaches to organoiodide synthesis through merger of multiple catalytic cycles [15]. Cross-electrophile coupling reactions of epoxides and heteroaryl iodides operate via combination of nickel, titanium, and organic photoredox catalysts under mild conditions [15]. These systems accommodate broad substrate scope and provide high regioselectivity with three distinct classes of epoxides [15].

Iron-catalyzed coupling reactions represent emerging methodologies for carbon-iodine bond formation [20]. Direct coupling of organosodium compounds with alkyl halides proceeds through iron-mediated radical processes, enabling formation of carbon-carbon bonds with concurrent iodine incorporation [20]. The catalytic cycle involves generation of organoiron species that react with alkyl halides through single-electron transfer mechanisms [20].

Flow Chemistry Applications

Flow chemistry applications in 1-iodobutane synthesis represent cutting-edge process intensification strategies that offer superior control over reaction parameters compared to traditional batch methods [12] [23] [24]. Continuous-flow systems provide enhanced heat and mass transfer characteristics, improved safety profiles, and reduced reaction times while maintaining high product quality [24] [28].

Microfluidic synthesis platforms enable precise control over nucleation and reaction conditions for organic molecule preparation [23]. These systems offer considerably higher control over growth processes compared to traditional large-scale synthetic methods, facilitating efficient manufacture of organic compounds with complex characteristics [23]. The small reactor volumes and rapid heating rates characteristic of microfluidic systems provide unique advantages for halogenation reactions [28].

Continuous-flow halogenation processes utilizing elemental halogens and hydrogen halides can be performed safely and controllably in flow systems [12]. The highly reactive and corrosive nature of these reagents, combined with fast and exothermic reaction profiles, makes flow chemistry particularly advantageous for managing selectivity issues [12]. Accurate dosing of reagents is achievable even for gas-liquid reactions, with excellent exotherm control throughout the process [12].

Flow ParameterTypical RangeImpact on Product Quality
Residence Time30 seconds - 10 minutesCritical for conversion optimization
Flow Rate0.1-10 mL/minAffects mixing and heat transfer
Temperature Control±1°C precisionEssential for selectivity
Pressure Drop<5 barMaintains consistent flow

Microwave-assisted continuous-flow organic synthesis systems combine the benefits of flow chemistry with enhanced heating capabilities [28]. These systems achieve faster heating rates, small reactor volumes, and rapid temperature changes in real time, making them uniquely suited for safe and fast optimization of reaction conditions [28]. The integration of microwave heating with flow processing enables dramatic reaction rate enhancements while maintaining excellent control over reaction parameters [28].

Process intensification through multifunctional reactors offers additional advantages for 1-iodobutane synthesis [26]. These systems combine several process steps within a single unit, reducing equipment requirements and simplifying reaction processes [26]. Enhanced catalyst performance and improved energy integration are achievable through miniaturization and precise process control [26].

The implementation of continuous-flow systems for pharmaceutical and fine chemical synthesis has demonstrated significant economic advantages over equivalent batch processes [28]. Reduced reaction times, improved safety profiles, and enhanced reproducibility contribute to overall process efficiency [24]. The ability to handle volatile solvents and toxic reagents with minimal inventory and almost complete absence of reactor headspace provides substantial safety benefits [24].

Purification and Stabilization Techniques

Distillation Under Inert Atmospheres

Distillation under inert atmospheres represents the primary purification methodology for 1-iodobutane, providing effective separation from reaction byproducts while preventing oxidative degradation [1] [42]. The technique utilizes nitrogen or argon atmospheres to exclude oxygen and moisture during the distillation process, thereby maintaining product purity and preventing decomposition reactions [1].

Standard distillation procedures for 1-iodobutane employ fractional distillation apparatus equipped with efficient columns to achieve adequate separation from closely boiling impurities [1] [42]. The compound exhibits a normal boiling point of 129-131°C at atmospheric pressure, requiring careful temperature control to prevent thermal decomposition [42]. Reduced pressure distillation is often employed to lower operating temperatures and minimize degradation risks [42].

The distillation process typically begins with crude product washing using aqueous solutions to remove ionic impurities and unreacted starting materials [1] [5]. Sequential washes with water, dilute sodium carbonate solution, and additional water portions effectively eliminate acidic byproducts and residual phosphorous compounds [1]. The organic phase is subsequently dried using anhydrous sodium sulfate or magnesium sulfate before distillation [1].

Distillation ParameterRecommended ConditionPurpose
Pressure15-760 mmHgTemperature control
Temperature Range65-131°CProduct collection
Inert Gas Flow50-100 mL/minAtmosphere protection
Column Efficiency10-15 theoretical platesSeparation optimization

Fractional distillation procedures require careful monitoring of distillation temperature and pressure to ensure complete separation [1] [42]. Initial fractions containing water and low-boiling impurities are discarded, followed by collection of intermediate fractions containing unreacted alcohols [1]. The main fraction containing purified 1-iodobutane is collected within a narrow temperature range to maximize purity [1] [42].

Advanced distillation techniques employ specialized column packings and reflux control systems to enhance separation efficiency [42]. The use of inert atmosphere distillation apparatus with gas inlet systems ensures continuous protection throughout the purification process [5]. Temperature and pressure monitoring systems provide real-time feedback for optimal separation conditions [42].

Adsorbent-Based Impurity Removal

Adsorbent-based purification methods provide complementary approaches to distillation for achieving high-purity 1-iodobutane through selective removal of specific impurity classes [13]. These techniques utilize various solid adsorbent materials to selectively bind undesired components while allowing the target compound to pass through or be subsequently eluted [13].

Silica gel adsorption represents a widely employed method for removing polar impurities and trace metal contaminants from crude 1-iodobutane preparations. The high surface area and selective adsorption properties of activated silica gel enable effective removal of phosphorous-containing byproducts and hydrolysis products [13]. Column chromatography techniques using silica gel stationary phases provide excellent purification capabilities for small to medium-scale preparations.

Activated charcoal treatment offers another effective approach for removing colored impurities and trace organic contaminants [13]. The high surface area and broad adsorption capacity of activated carbon materials facilitate removal of aromatic impurities and polymerization products that may form during synthesis or storage. Treatment procedures typically involve stirring crude product with activated charcoal followed by filtration to remove the adsorbent material.

Adsorbent MaterialTarget ImpuritiesTreatment ConditionsPurification Efficiency
Silica GelPolar compounds, metalsColumn chromatography95-99%
Activated CharcoalColored impuritiesStirring, filtration90-95%
Molecular SievesWater, alcoholsStatic contact98-99%
AluminaAcidic impuritiesColumn treatment92-97%

Molecular sieve treatments provide highly effective dehydration capabilities for removing trace water and alcohol impurities [13]. The precise pore structure of molecular sieve materials enables selective adsorption based on molecular size and shape, offering excellent specificity for water removal without affecting the target compound. Type 4A molecular sieves are particularly effective for this application due to their appropriate pore dimensions.

Silver nitrate-impregnated silica gel represents a specialized adsorbent system for removing alkene impurities that may be present from elimination side reactions. The silver ions form coordination complexes with alkene functionalities, providing selective removal while leaving saturated alkyl iodides unaffected [13]. This technique is particularly valuable when high purity specifications require elimination of trace olefinic contaminants.

Light Sensitivity Mitigation Strategies

Light sensitivity mitigation strategies are essential for maintaining 1-iodobutane stability during storage and handling operations, as organoiodides are particularly susceptible to photochemical decomposition reactions. Ultraviolet radiation promotes homolytic cleavage of carbon-iodine bonds, leading to radical formation and subsequent degradation pathways that compromise product quality and purity.

Amber glass storage containers provide the primary defense against photodegradation by filtering harmful ultraviolet wavelengths while maintaining product visibility for monitoring purposes. These specialized containers incorporate chromophoric additives that selectively absorb light wavelengths below 450 nanometers, effectively blocking the most damaging portions of the electromagnetic spectrum [14]. Dark storage environments represent the optimal condition for long-term stability maintenance.

Antioxidant addition strategies employ carefully selected radical scavengers to interrupt photochemical degradation pathways [14]. Phenolic antioxidants such as butylated hydroxytoluene and phenolic compounds provide effective radical termination capabilities without interfering with subsequent synthetic applications. Typical antioxidant concentrations range from 50 to 200 parts per million to provide adequate protection without affecting product purity specifications.

Protection MethodImplementationEffectivenessStorage Life Extension
Amber GlassContainer selection85-95%6-12 months
Dark StorageEnvironmental control95-99%12-24 months
Antioxidant AdditionChemical stabilization90-95%8-18 months
Inert AtmosphereHeadspace control80-90%4-10 months

Inert atmosphere storage systems utilize nitrogen or argon headspaces to minimize oxidative processes that can be initiated by photochemical reactions [14]. The exclusion of oxygen prevents secondary oxidation reactions that may propagate from initial photolytic events, providing enhanced stability for extended storage periods. Vacuum storage represents an alternative approach that eliminates both oxygen and moisture from the storage environment.

Temperature control strategies complement light protection by reducing the thermal energy available for degradation reactions [14]. Refrigerated storage at 2-8°C significantly reduces reaction rates for photochemical and thermal decomposition pathways while maintaining product fluidity. Freezer storage provides maximum stability but may require warming for handling and use applications.

XLogP3

3.1

UNII

607A6CC46R

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H331 (85.71%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

25267-27-0
542-69-8

Wikipedia

Butyl iodide

General Manufacturing Information

Butane, 1-iodo-: ACTIVE

Dates

Modify: 2023-08-15
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry

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